molecular formula C12H16O B1345741 Hexanophenone CAS No. 942-92-7

Hexanophenone

Cat. No.: B1345741
CAS No.: 942-92-7
M. Wt: 176.25 g/mol
InChI Key: MAHPVQDVMLWUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanophenone, also known as hexyl phenyl ketone, is an organic compound belonging to the ketone family. It is characterized by the presence of a carbonyl group attached to a phenyl ring and a hexyl chain. This molecular structure confers unique properties to this compound, making it a valuable chemical intermediate in various industrial applications. The compound exhibits a distinct odor and is soluble in organic solvents .

Preparation Methods

Hexanophenone can be synthesized through several methods:

Chemical Reactions Analysis

Hexanophenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Hexanophenone can be compared with other similar compounds, such as:

    Acetophenone: Similar to this compound but with a shorter alkyl chain.

    Benzophenone: Contains two phenyl rings attached to the carbonyl group.

    Propiophenone: Has a propyl group instead of a hexyl group.

This compound’s uniqueness lies in its longer hexyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs .

Properties

IUPAC Name

1-phenylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPVQDVMLWUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061335
Record name Hexanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-92-7
Record name Hexanophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexanone, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexanone, 1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanophenone
Reactant of Route 2
Reactant of Route 2
Hexanophenone
Reactant of Route 3
Reactant of Route 3
Hexanophenone
Reactant of Route 4
Reactant of Route 4
Hexanophenone
Reactant of Route 5
Reactant of Route 5
Hexanophenone
Reactant of Route 6
Reactant of Route 6
Hexanophenone
Customer
Q & A

Q1: What is the role of hexanophenone's vapor pressure in its photolysis on soil surfaces?

A1: Research suggests that this compound's relatively high vapor pressure (8.7 × 10−3 torr at 25 °C) [] can influence its photolysis on soil surfaces. While compounds like octanophenone, dodecanophenone, hexadecanophenone, and octadecanophenone exhibited similar photolysis rates on soil, this compound showed approximately 10% greater loss due to volatilization. This suggests that its higher vapor pressure allows it to move into the light-exposed soil surface more readily. []

Q2: How does this compound interact with carbonyl reductase in pig heart cytosol?

A2: this compound acts as a substrate inhibitor of carbonyl reductase in pig heart cytosol. [] It exhibits competitive inhibition, meaning it competes with other substrates for the enzyme's active site. The study revealed a correlation between the inhibitory potency of alkyl phenyl ketones and their Vmax/Km values for reduction by carbonyl reductase, with this compound demonstrating the strongest inhibitory effect. []

Q3: What insights do structural analogs of this compound provide about the substrate-binding domain of tetrameric carbonyl reductase (TCBR)?

A3: Research utilizing alkyl 4-pyridyl ketones, particularly 4-hexanoylpyridine, has provided valuable insights into TCBR's substrate-binding domain. 4-Hexanoylpyridine, with its five-carbon straight-chain alkyl group, potently inhibits TCBR activity through competitive inhibition. [] Additionally, the significantly lower reducibility of cyclohexyl pentyl ketone, compared to this compound, suggests the presence of a hydrophobic pocket with affinity for aromatic groups within the enzyme's substrate-binding domain. []

Q4: Can this compound be used as a reactant in Friedel-Crafts acylation reactions? What role do catalysts play in this process?

A4: Yes, this compound is a common product in Friedel-Crafts acylation reactions. [, ] For instance, it can be synthesized through the reaction of hexanoyl chloride and benzene in the presence of a suitable catalyst. Studies have explored various catalysts for this reaction, including mesoporous carbon nitride (MCN) materials. [, ] Specifically, MCN-4, with its high nitrogen content, exhibited excellent catalytic activity, yielding a high amount of this compound within a short timeframe. The presence of free amine groups on the MCN-4 structure is thought to contribute to its high catalytic activity. [] Similarly, nanoporous GaN (NP-GaN) synthesized using a nitrogen-enriched mesoporous carbon nitride template has also shown excellent catalytic activity for this reaction, highlighting the importance of catalyst design in enhancing reaction efficiency. []

Q5: How does the structure of this compound affect its behavior in liquid crystalline solvents?

A5: The behavior of this compound in liquid crystalline solvents, specifically its ordering and mobility, has been studied using deuterium NMR spectroscopy and by analyzing its Norrish II photoreactivity. [] The research involved examining this compound alongside butyrophenone and valerophenone in various phases of trans,trans-4'-alkyl [1,1'-bicyclohexyl]-4-carbonitrile (CCH-n) liquid crystals. While detailed results are not provided in the abstract, the study highlights the utility of liquid crystals as anisotropic solvents to investigate the photochemistry and dynamics of organic molecules like this compound. []

Q6: Are there environmental concerns regarding this compound?

A6: While the provided research does not explicitly address this compound's environmental impact, its photolysis on soil surfaces, potentially leading to degradation products, raises concerns. [] Further research is needed to assess its ecotoxicological effects and explore potential mitigation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.